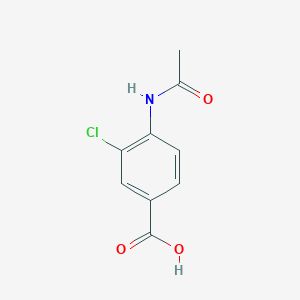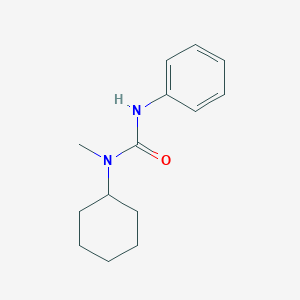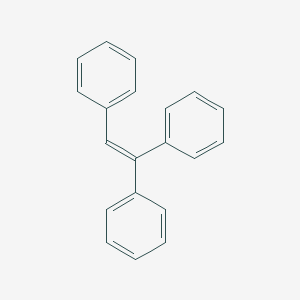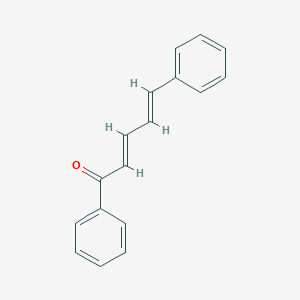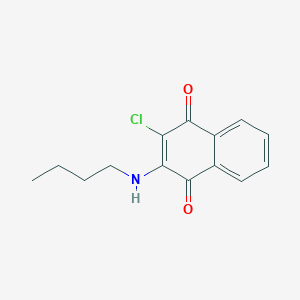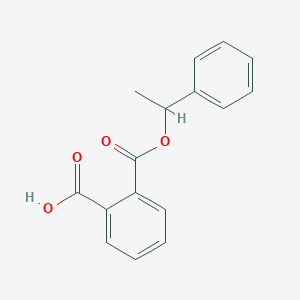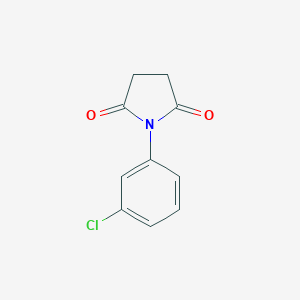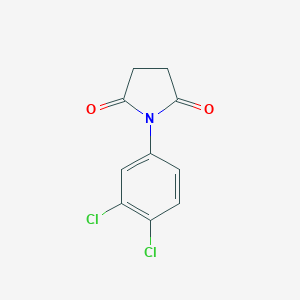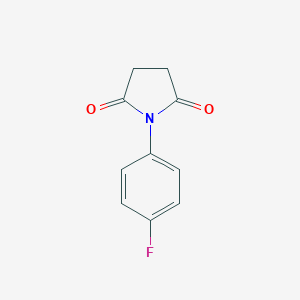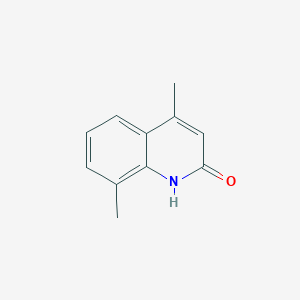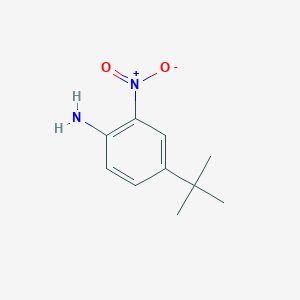
4-tert-Butyl-2-nitroaniline
概要
説明
4-tert-Butyl-2-nitroaniline is a chemical compound with the molecular formula C10H14N2O2 . It is a sterically hindered aniline .
Synthesis Analysis
The synthesis of 4-tert-Butyl-2-nitroaniline involves stirring nitro aryl compound in the presence of CPIP under a hydrogen atmosphere in ethanol for 6 hours .Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like 4-tert-Butyl-2-nitroaniline are substitution, addition, and oxidation . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
4-tert-Butyl-2-nitroaniline has a molecular weight of 194.23 . It has a predicted boiling point of 302.8±30.0 °C and a predicted density of 1.140±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C and appears as a crystalline powder .科学的研究の応用
Nitroxides in Biophysics and Structural Biology
Nitroxides, like 4-tert-Butyl-2-nitroaniline, are widely used as molecular probes and labels in biophysics, structural biology, and biomedical research. Their resistance to chemical reduction is vital for these applications. For example, the redox properties of nitroxides, which depend on ring size and substituents, were studied in molecules like 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl (Zhurko et al., 2020).
Hetero-Cope Rearrangement in Synthesis
The hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine offers a method for synthesizing water-soluble stable free radicals, like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate (Marx & Rassat, 2002).
Regioselective Ring Nitration
Regioselective ring nitration of N-alkyl anilines, using tert-butyl nitrite, efficiently produces synthetically useful N-nitroso N-alkyl nitroanilines, which can be converted into N-alkyl phenylenediamines and N-alkyl nitroanilines (Chaudhary et al., 2018).
Para-Nitrosation in Aqueous Solution
4-tert-Butyl-2-nitroaniline undergoes para-nitrosation in aqueous media, forming derivatives like 2,6-di-tert-butyl-4-nitrosoaniline and N, 2-di-tert-butyl-4-nitrosoaniline, which exhibit the nitroso-amino structure (Hoefnagel & Wepster, 1989).
Biotransformation of Dinitroaniline Herbicide
4-tert-Butyl-2-nitroaniline is a component of the persistent dinitroaniline herbicide butralin. A study on butralin-degrading bacteria led to the discovery of a novel mechanism for its biotransformation (Ghatge et al., 2020).
Safety and Hazards
作用機序
Target of Action
Related compounds such as 4-tert-butylphenol have been shown to interact with various biological targets
Mode of Action
It is known that similar compounds can undergo various chemical transformations, which may influence their interaction with biological targets
Biochemical Pathways
Related compounds have been shown to be involved in various biochemical processes . For instance, tert-butyl groups have been found to exhibit unique reactivity patterns, influencing biosynthetic and biodegradation pathways
Pharmacokinetics
Related compounds have been studied for their pharmacokinetic properties . For instance, phenylthiazoles with a tert-butyl moiety have shown enhanced ADME properties
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level . For instance, 2,4-Di-tert-butylphenol has been found to induce adipogenesis in human mesenchymal stem cells by activating retinoid X receptors
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For instance, environmental conditions such as temperature and relative humidity have been shown to influence the bonding strength of certain compounds
特性
IUPAC Name |
4-tert-butyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTJXBPEGJNGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212438 | |
| Record name | 4-tert-Butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2-nitroaniline | |
CAS RN |
6310-19-6 | |
| Record name | 4-(1,1-Dimethylethyl)-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6310-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6310-19-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


